D-Tryptophan benzyl ester

Descripción general

Descripción

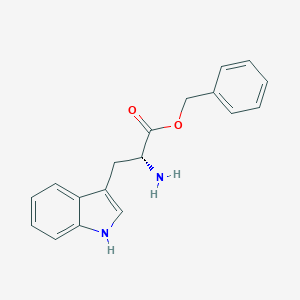

D-Tryptophan benzyl ester: is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with benzyl alcohol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing D-Tryptophan benzyl ester is the Fischer–Speier esterification. This involves treating D-Tryptophan with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . The choice of solvent is crucial to avoid racemization and ensure high yield and purity. Cyclohexane and more polar solvents like 2-methyltetrahydrofuran have been successfully used .

Industrial Production Methods: Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maintain the enantiomeric purity of the product. The use of green solvents and optimization of reaction parameters are essential to make the process more sustainable and efficient .

Análisis De Reacciones Químicas

Types of Reactions: D-Tryptophan benzyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of indole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Indole derivatives.

Reduction: D-Tryptophan alcohol.

Substitution: Various substituted tryptophan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumoral Activity

Recent studies have highlighted the antitumoral properties of DTBE derivatives. Specifically, D-tryptophan-benzyl ester-betaxanthin has demonstrated significant tumor size reduction in preclinical models. In experiments involving Caenorhabditis elegans, this compound reduced tumoral gonad sizes by approximately 42.6% after administration. The mechanism of action appears to involve down-regulation of key genes in the mTOR pathway, which is crucial for cellular growth and proliferation .

Metabolic Syndrome Treatment

DTBE has also been proposed as a potential therapeutic agent for metabolic syndromes. It acts as an inhibitor of the fat mass and obesity-associated protein (FTO), which is linked to various metabolic disorders, including obesity and diabetes. In silico studies suggest that DTBE may target peroxisome proliferator-activated receptors (PPARs), further indicating its potential in treating metabolic diseases .

Peptide Synthesis

Synthesis Efficiency

D-Tryptophan benzyl ester is utilized in peptide synthesis due to its favorable reactivity. The benzyl ester group enhances the efficiency of polymerization reactions catalyzed by enzymes such as papain. Studies have shown that the presence of benzyl esters allows for greater substrate specificity and improved yields in peptide formation compared to other ester groups .

Chiral Synthons

As an enantiopure amino acid derivative, DTBE serves as a valuable chiral synthon in organic synthesis. Its ability to form stable intermediates makes it suitable for synthesizing complex molecules in pharmaceutical development .

Structural Studies and Characterization

Chemical Properties

DTBE has a molecular formula of CHNO and exhibits specific optical activity, which is critical for its identification and characterization in research applications. The compound's melting point ranges from 77 to 80 °C, indicating its stability under standard laboratory conditions .

Case Studies

| Study | Findings | Application |

|---|---|---|

| C. elegans Tumor Study | DTBE reduced tumor size by 42.6% | Antitumoral agent |

| Metabolic Pathway Analysis | Inhibition of FTO; potential PPAR agonist | Treatment for metabolic syndrome |

| Peptide Synthesis Optimization | Enhanced polymerization efficiency with benzyl esters | Improved peptide synthesis |

Mecanismo De Acción

D-Tryptophan benzyl ester exerts its effects through interactions with various molecular targets. It can act as an agonist or antagonist at specific receptors, influencing biological pathways. The indole ring of tryptophan is crucial for its binding to target proteins, while the ester group can modulate its activity and stability .

Comparación Con Compuestos Similares

- L-Tryptophan benzyl ester

- D-Tryptophan methyl ester

- L-Tryptophan methyl ester

Comparison: D-Tryptophan benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl ester group. This combination imparts distinct chemical and biological properties compared to its methyl ester counterparts. The benzyl group enhances its lipophilicity and can influence its interaction with biological targets .

Actividad Biológica

D-Tryptophan benzyl ester, a derivative of the essential amino acid D-tryptophan, has garnered attention in biological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the carboxyl group of D-tryptophan. This structural modification enhances its lipophilicity and influences its interaction with biological targets, making it a valuable compound in both organic synthesis and biological research.

Target Interactions

This compound primarily interacts with D-amino-acid oxidase , an enzyme that plays a significant role in the metabolism of D-amino acids. The compound's mechanism involves binding to this enzyme, which leads to various biochemical reactions essential for cellular functions.

Biochemical Pathways

The metabolism of D-tryptophan occurs through two main pathways:

- Serotonin Pathway : Involves the conversion of tryptophan to serotonin, a neurotransmitter crucial for mood regulation.

- Kynurenine Pathway : Leads to the production of neuroactive metabolites that can influence neurodegenerative processes.

Pharmacological Applications

This compound has been investigated for several pharmacological properties:

- Anti-inflammatory Effects : Studies indicate that derivatives of D-tryptophan exhibit anti-inflammatory activities, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Research has shown that tryptophan derivatives, including benzyl esters, can inhibit tumor growth. For instance, a study on Caenorhabditis elegans demonstrated that this compound-betaxanthin reduced tumor size significantly by down-regulating key genes involved in the mTOR signaling pathway .

Study 1: Structure-Activity Relationships

A study focused on neurokinin antagonists revealed that this compound plays a critical role in maintaining high binding affinity to specific receptors. The compound was part of a synthesized tripeptide that exhibited potent inhibitory activity against substance P binding in guinea pig lung membranes, showcasing its potential as a therapeutic agent in respiratory conditions .

Study 2: Tumor Growth Inhibition

In another investigation involving C. elegans, treatment with this compound-betaxanthin resulted in a tumor size reduction ranging from 31.4% to 43%. The study highlighted significant alterations in gene expression related to cancer progression, further supporting the anticancer potential of this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound | Lipophilicity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Anti-inflammatory, Anticancer | Benzyl group enhances interactions |

| L-Tryptophan Benzyl Ester | Moderate | Neuroprotective | Different stereochemistry |

| D-Tryptophan Methyl Ester | Low | Limited biological activity | Methyl group reduces lipophilicity |

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426409 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141595-98-4 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.